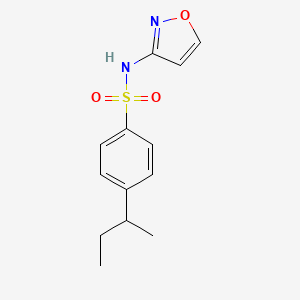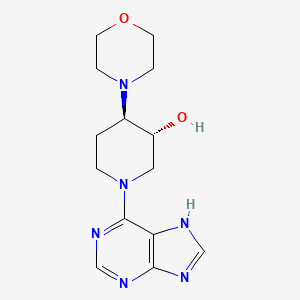
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the early 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用机制
The exact mechanism of action of 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which can induce tumor cell death. 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has also been shown to increase the infiltration of immune cells into tumors, which can enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to increase the production of cytokines, such as TNF-alpha, interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has also been shown to increase the infiltration of immune cells, such as macrophages and T cells, into tumors. In addition, 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
实验室实验的优点和局限性
One advantage of using 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has also been shown to be effective in a variety of cancer cell lines, making it a potentially useful tool for investigating the anti-tumor immune response. However, one limitation of using 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide in lab experiments is that it has not yet been approved for clinical use, which may limit its potential applications.
未来方向
There are a number of potential future directions for research on 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide. One area of interest is the development of combination therapies that incorporate 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide with other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of interest is the investigation of the potential use of 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide in immunotherapy, which is an emerging field that aims to harness the power of the immune system to fight cancer. Finally, further research is needed to better understand the mechanism of action of 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide and to identify potential biomarkers that could be used to predict which patients are most likely to benefit from treatment with 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide.
合成方法
The synthesis of 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 2,2-dimethyl-1,3-benzodioxole in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide.
科学研究应用
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer. 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-16(2)21-13-6-4-10(8-14(13)22-16)19-15(20)9-3-5-11(17)12(18)7-9/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHKDSSFQWJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-[3-(2-chlorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5486466.png)
![1-{3-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5486473.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5486486.png)
![3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B5486493.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486498.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B5486499.png)
![N-(2,6-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5486513.png)
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5486519.png)
![(3R*,4R*)-1-[4-(ethylamino)-2-pyrimidinyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5486526.png)
![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)



![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)